Saxagliptina Amida Cíclica

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

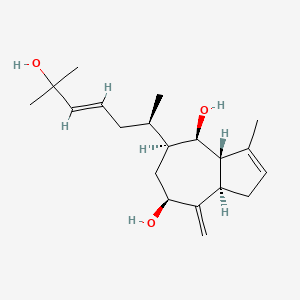

Saxagliptin Cyclic Amide is a compound with the molecular formula C18H24N2O3 . It is also known by other names such as (2S,4S,6R,9S)-9-(3-Hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]decane-7,10-dione . It is used to improve the glycaemic control in type 2 diabetic patients .

Synthesis Analysis

The synthesis of Saxagliptin Cyclic Amide involves several steps. It starts from 1-adamantanecarboxylic acid, which is treated with sulfuric acid/nitric acid to get 3-hydroxy-1-adamantanecarboxylic acid. This is then treated with the one-pot method through acylation, condensation, and decarboxylation to obtain 3-hydroxy-1-acetyladamantane. Finally, it is oxidized by potassium permanganate (KMnO4) to get the target compound .Molecular Structure Analysis

The molecular structure of Saxagliptin Cyclic Amide includes a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The exact mass of the compound is 316.17869263 g/mol .Chemical Reactions Analysis

Saxagliptin Cyclic Amide is a dipeptidyl peptidase-4 (DPP-4) inhibitor. It works by preventing the degradation of the incretin hormones, namely glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. This increases glucagon-like peptide-1 levels, stimulates insulin secretion, and reduces the postprandial glucagon and glucose levels in the body .Physical And Chemical Properties Analysis

Saxagliptin Cyclic Amide has a molecular weight of 316.4 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. Its rotatable bond count is 1. The topological polar surface area is 69.6 Ų .Aplicaciones Científicas De Investigación

Evaluación del Potencial de Lesión Hepática Inducida por Fármacos

Saxagliptina se ha utilizado en estudios para evaluar su potencial para causar lesión hepática inducida por fármacos . En estos estudios, se encontró que saxagliptina se une covalentemente a los grupos tiol de residuos de cisteína de proteínas endógenas in vivo . Esto indica el potencial de saxagliptina para causar lesión hepática inducida por fármacos .

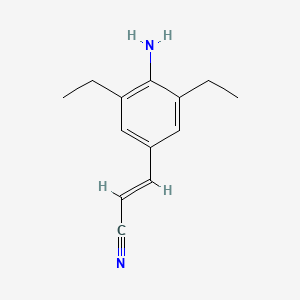

Identificación del Metabolito Reactivo

Se ha realizado investigación para identificar los metabolitos reactivos de saxagliptina . En estos estudios, saxagliptina y vildagliptina, que ambas contienen un grupo cianopirrolidina, reaccionaron rápidamente con L-cisteína para producir metabolitos de ácido tiazolínico de forma independiente de la enzima . Este aducto saxagliptina-cisteína también se encontró en ratas macho Sprague-Dawley a las que se administró saxagliptina .

Inhibición de DPP-IV

Saxagliptina es un inhibidor reversible de la dipeptidil peptidasa IV (DPP-IV) de alta potencia disponible por vía oral . Se ha utilizado en investigación para comprender el mecanismo de inhibición de DPP-IV y sus efectos en la regulación de la glucosa .

Tratamiento de la Diabetes Mellitus Tipo 2

Saxagliptina ha sido aprobada por la FDA para el tratamiento de la diabetes mellitus tipo 2 . Funciona aumentando la concentración endógena de GLP-1, una hormona responsable de la estimulación de la insulina dependiente de la glucosa en el cuerpo humano

Safety and Hazards

Saxagliptin Cyclic Amide should be handled in a laboratory hood whenever possible. It should not be released into the environment. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. If ingested, clean mouth with water and drink afterwards plenty of water .

Mecanismo De Acción

Target of Action

Saxagliptin Cyclic Amide primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in regulating blood glucose levels.

Mode of Action

Saxagliptin forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . By inhibiting DPP-4, saxagliptin increases intact plasma GLP-1 and GIP concentrations, augmenting glucose-dependent insulin secretion .

Biochemical Pathways

The inhibition of DPP-4 by saxagliptin leads to an increase in the concentration of GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion . This results in better regulation of blood glucose levels. Saxagliptin can also covalently bind to the thiol groups of cysteine residues of endogenous proteins in vivo , indicating the potential for saxagliptin to cause drug-induced liver injury.

Pharmacokinetics

Saxagliptin is orally absorbed and can be administered with or without food . It is primarily metabolized by cytochrome P450 (CYP) 3A4/5 to an active metabolite, 5-hydroxy saxagliptin . The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, supporting a once-daily dosing regimen . Saxagliptin is eliminated by a combination of renal and hepatic clearance .

Result of Action

The primary result of saxagliptin’s action is the improved regulation of blood glucose levels. This is achieved through the augmentation of glucose-dependent insulin secretion, facilitated by increased concentrations of GLP-1 and GIP .

Action Environment

The action of saxagliptin can be influenced by environmental factors. For instance, the formation of acidic polyethylene glycol (PEG) degradation products can lower the micro-environmental pH, which in turn lowers the formation of the main saxagliptin degradation product, epi-cyclic amidine . This results in better resistance of the formulation to high relative humidity conditions . Additionally, the dose of saxagliptin should be limited to 2.5 mg once daily when coadministered with strong CYP inhibitors due to increased saxagliptin exposure .

Propiedades

IUPAC Name |

(2S,4S,6R,9S)-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]decane-7,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c21-15-13-3-11-2-12(11)20(13)16(22)14(19-15)17-4-9-1-10(5-17)7-18(23,6-9)8-17/h9-14,23H,1-8H2,(H,19,21)/t9?,10?,11-,12-,13+,14+,17?,18?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBXKHDARSBKNT-YGADWWLDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1N3C(C2)C(=O)NC(C3=O)C45CC6CC(C4)CC(C6)(C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]1N3[C@H](C2)C(=O)N[C@H](C3=O)C45CC6CC(C4)CC(C6)(C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Propan-2-yl)bicyclo[2.2.2]octane-2-carbonyl chloride](/img/structure/B570320.png)